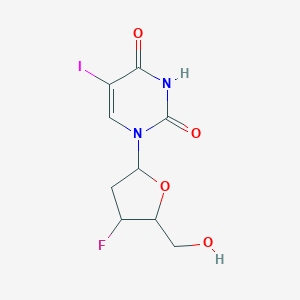

3'-Fluoro-2',3'-dideoxy-5-iodouridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

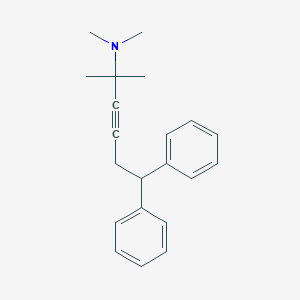

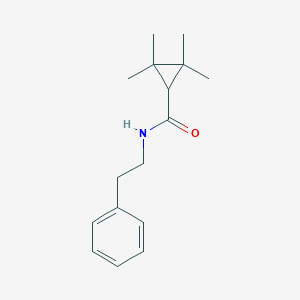

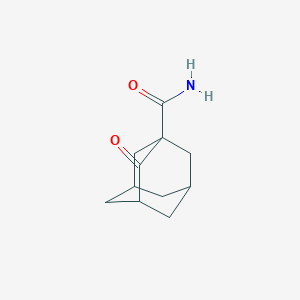

3'-Fluoro-2',3'-dideoxy-5-iodouridine (FddI) is a synthetic nucleoside analog that has been widely used in scientific research for its antiviral properties. FddI is a modified version of the naturally occurring nucleoside uridine, in which the 3'-hydroxyl group has been replaced with a fluorine atom and the 5'-hydroxyl group has been replaced with an iodine atom. The modifications to the structure of uridine make FddI a potent inhibitor of viral replication, particularly in the case of herpes simplex virus (HSV).

Wirkmechanismus

3'-Fluoro-2',3'-dideoxy-5-iodouridine exerts its antiviral effects by inhibiting the activity of the viral DNA polymerase. The fluorine atom at the 3'-position of 3'-Fluoro-2',3'-dideoxy-5-iodouridine prevents the formation of a phosphodiester bond between the incoming nucleotide and the growing DNA chain, thereby inhibiting DNA synthesis. The iodine atom at the 5'-position of 3'-Fluoro-2',3'-dideoxy-5-iodouridine enhances its activity by increasing the affinity of the drug for the viral DNA polymerase.

Biochemical and Physiological Effects:

3'-Fluoro-2',3'-dideoxy-5-iodouridine has been shown to have low toxicity in vitro and in vivo. Studies in rats have shown that 3'-Fluoro-2',3'-dideoxy-5-iodouridine is rapidly cleared from the body, with a half-life of approximately 2 hours. 3'-Fluoro-2',3'-dideoxy-5-iodouridine is primarily metabolized in the liver and excreted in the urine.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3'-Fluoro-2',3'-dideoxy-5-iodouridine in scientific research include its potent antiviral activity, low toxicity, and rapid clearance from the body. However, 3'-Fluoro-2',3'-dideoxy-5-iodouridine is relatively expensive to synthesize and may not be readily available to all researchers. In addition, 3'-Fluoro-2',3'-dideoxy-5-iodouridine is only effective against certain viruses, such as HSV, and may not be suitable for all experimental systems.

Zukünftige Richtungen

Future research on 3'-Fluoro-2',3'-dideoxy-5-iodouridine could focus on its potential use as a therapeutic agent for viral infections, particularly in the case of HSV. Studies could also investigate the use of 3'-Fluoro-2',3'-dideoxy-5-iodouridine in combination with other antiviral agents to enhance its activity. In addition, research could explore the potential use of 3'-Fluoro-2',3'-dideoxy-5-iodouridine in other areas, such as cancer therapy, where nucleoside analogs have shown promise as chemotherapeutic agents.

Synthesemethoden

The synthesis of 3'-Fluoro-2',3'-dideoxy-5-iodouridine involves several steps, beginning with the protection of the 2',3'-dihydroxyl groups of uridine with acetyl groups. The 5'-hydroxyl group is then converted into an iodine atom by reaction with iodine monochloride. The 3'-hydroxyl group is replaced with a fluorine atom using diethylaminosulfur trifluoride (DAST). Finally, the acetyl groups are removed to yield 3'-Fluoro-2',3'-dideoxy-5-iodouridine.

Wissenschaftliche Forschungsanwendungen

3'-Fluoro-2',3'-dideoxy-5-iodouridine has been extensively studied for its antiviral properties, particularly in the case of HSV. In vitro studies have shown that 3'-Fluoro-2',3'-dideoxy-5-iodouridine is a potent inhibitor of HSV replication, with an EC50 value of 0.2 μM. 3'-Fluoro-2',3'-dideoxy-5-iodouridine has also been shown to inhibit the replication of other viruses, including HIV-1 and hepatitis B virus.

Eigenschaften

CAS-Nummer |

119644-23-4 |

|---|---|

Molekularformel |

C9H10FIN2O4 |

Molekulargewicht |

356.09 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FIN2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4-,6+,7+/m0/s1 |

InChI-Schlüssel |

FKHGYIRFPRYMOH-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F |

Synonyme |

3'-fluoro-2',3'-dideoxy-5-iodouridine FddIUrd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)

![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)

![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)

![[(1S,2R,3R,4R)-5-cyano-1,2,3,7-tetrahydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] acetate](/img/structure/B220931.png)